molecular formula C25H29NO B4112815 N-benzyl-2-(3-phenyl-1-adamantyl)acetamide

N-benzyl-2-(3-phenyl-1-adamantyl)acetamide

Cat. No.: B4112815
M. Wt: 359.5 g/mol
InChI Key: MRLHKEVFSTWSQY-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-phenyl-1-adamantyl)acetamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of benzyl and phenyl groups into the adamantane framework enhances the compound’s chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-phenyl-1-adamantyl)acetamide typically involves the reaction of 3-phenyl-1-adamantylamine with benzyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of benzyl chloroacetate, leading to the formation of the acetamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-phenyl-1-adamantyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Introduction of various substituents on the benzyl or phenyl rings.

Scientific Research Applications

N-benzyl-2-(3-phenyl-1-adamantyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-phenyl-1-adamantyl)acetamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with various biological macromolecules, potentially inhibiting or modulating their activity. The benzyl and phenyl groups may enhance binding affinity and specificity to these targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: A simpler adamantane derivative with similar structural features.

    3-Phenyladamantane: Another adamantane derivative with a phenyl group attached.

    N-benzyladamantane: Similar in structure but lacks the phenyl group on the adamantane core.

Uniqueness

N-benzyl-2-(3-phenyl-1-adamantyl)acetamide is unique due to the combination of benzyl and phenyl groups on the adamantane core, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

N-benzyl-2-(3-phenyl-1-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO/c27-23(26-17-19-7-3-1-4-8-19)16-24-12-20-11-21(13-24)15-25(14-20,18-24)22-9-5-2-6-10-22/h1-10,20-21H,11-18H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLHKEVFSTWSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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